molecular formula C19H23ClO4 B4930180 2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene

2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene

Cat. No.: B4930180
M. Wt: 350.8 g/mol
InChI Key: WFWOIQDCLSPVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as E4031, is a chemical compound that is widely used in scientific research. It belongs to the class of drugs known as potassium channel blockers and is commonly used in the study of cardiac arrhythmias.

Mechanism of Action

The mechanism of action of 2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This inhibition prolongs the action potential duration and increases the refractory period, leading to a decrease in the heart rate and an increase in the QT interval on the electrocardiogram.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in the heart rate, an increase in the QT interval on the electrocardiogram, and a prolongation of the action potential duration. These effects are due to the inhibition of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its selectivity and potency as an inhibitor of the rapid component of the delayed rectifier potassium current (IKr). This makes it a useful tool for studying the role of IKr in the maintenance of normal cardiac rhythm and the development of arrhythmias. One limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

For the use of 2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene include the development of more selective and potent inhibitors of IKr, investigation of its role in other physiological processes, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene involves several steps. The first step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base to form 2-(2-ethoxyphenoxy)ethyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, this compound.

Scientific Research Applications

2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is widely used in scientific research, particularly in the study of cardiac arrhythmias. It is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This makes it a useful tool for studying the role of IKr in the maintenance of normal cardiac rhythm and the development of arrhythmias.

Properties

IUPAC Name

2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-3-22-18-6-4-5-7-19(18)24-13-11-21-10-12-23-17-9-8-15(2)14-16(17)20/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWOIQDCLSPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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